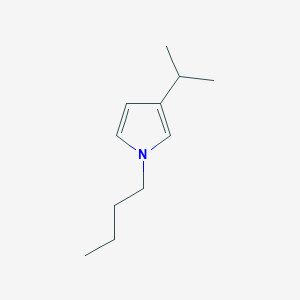
1-Butyl-3-isopropyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-3-isopropyl-1H-pyrrole is an organic compound belonging to the pyrrole family, which is characterized by a five-membered aromatic ring containing one nitrogen atom. This compound is notable for its unique structural features, which include a butyl group at the first position and an isopropyl group at the third position of the pyrrole ring. Pyrroles are significant in various fields due to their biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Butyl-3-isopropyl-1H-pyrrole can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, which condenses 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalyst such as iron (III) chloride . Another method includes the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles . Additionally, a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and primary amines can produce N-substituted pyrroles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. The use of catalytic systems and environmentally benign solvents is preferred to minimize waste and enhance sustainability.
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-3-isopropyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of pyrrole-2,5-diones.
Reduction: Formation of N-alkylated pyrroles.
Substitution: Formation of halogenated, nitrated, or sulfonated pyrroles.
Aplicaciones Científicas De Investigación
1-Butyl-3-isopropyl-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-Butyl-3-isopropyl-1H-pyrrole involves its interaction with various molecular targets. The electron-rich pyrrole ring can participate in π-π stacking interactions and hydrogen bonding, influencing its binding to biological macromolecules. These interactions can modulate enzymatic activities and receptor functions, leading to diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Butyl-1H-pyrrole
- 3-Isopropyl-1H-pyrrole
- 1-Butyl-2,5-dimethyl-1H-pyrrole
Uniqueness
1-Butyl-3-isopropyl-1H-pyrrole is unique due to the specific positioning of the butyl and isopropyl groups, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit distinct properties in terms of solubility, stability, and interaction with biological targets.
Propiedades
Fórmula molecular |
C11H19N |
|---|---|
Peso molecular |
165.27 g/mol |
Nombre IUPAC |
1-butyl-3-propan-2-ylpyrrole |
InChI |
InChI=1S/C11H19N/c1-4-5-7-12-8-6-11(9-12)10(2)3/h6,8-10H,4-5,7H2,1-3H3 |
Clave InChI |
NQXWESYDZKGWLJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C=CC(=C1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


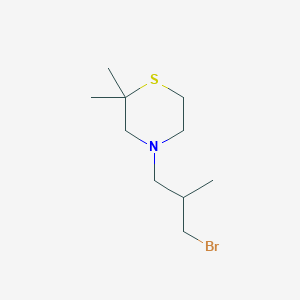
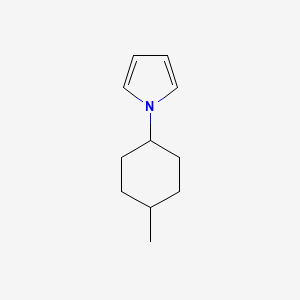
![3-Aminobenzo[c]isoxazole-5-carbonitrile](/img/structure/B15205182.png)

![tert-butyl-[[(1S,3R,6R)-1-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl]oxy]-dimethylsilane](/img/structure/B15205196.png)

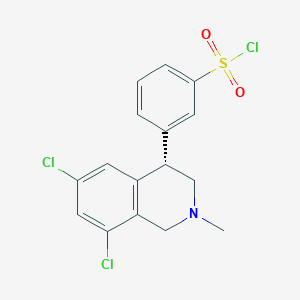
![(13S)-5-[(3-chloro-4-fluorophenyl)methyl]-11-ethyl-8-hydroxy-13-methyl-3-(5-methyl-1,1-dioxo-1,2,5-thiadiazolidin-2-yl)-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-6,10-dione](/img/structure/B15205226.png)
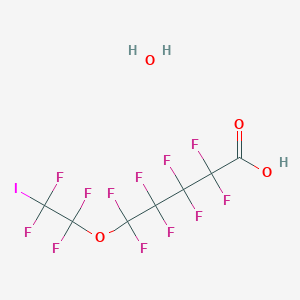
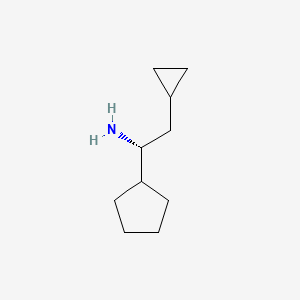
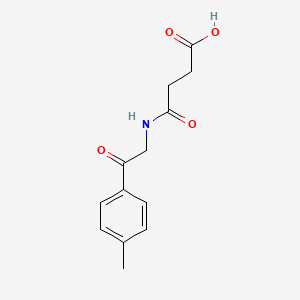
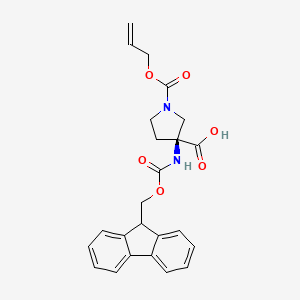
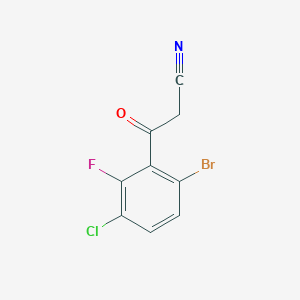
![Pyrrolo[1,2-a]pyrazine-3-methanamine](/img/structure/B15205262.png)
